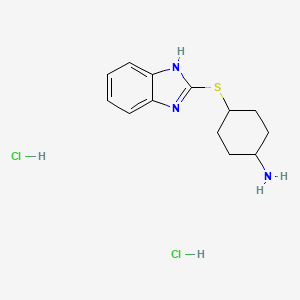
4-(1H-Benzimidazol-2-ylsulfanyl)cyclohexan-1-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(1H-Benzimidazol-2-ylsulfanyl)cyclohexan-1-amine;dihydrochloride” is a versatile material used in scientific research. It has a CAS Number of 2171287-85-5 and a molecular weight of 283.82 . The IUPAC name for this compound is (1s,4s)-4-((1H-benzo[d]imidazol-2-yl)thio)cyclohexan-1-amine hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Molecular Structure Analysis
The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . The InChI Code for the compound is 1S/C13H17N3S.ClH/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13;/h1-4,9-10H,5-8,14H2,(H,15,16);1H/t9-,10+; .Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.82 . It is a powder at room temperature . The compound’s InChI Code is 1S/C13H17N3S.ClH/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13;/h1-4,9-10H,5-8,14H2,(H,15,16);1H/t9-,10+; .科学的研究の応用
Anticancer Activity
Benzimidazole derivatives, including the compound , have been extensively studied for their anticancer properties. They can interact with various biological targets and disrupt cancer cell proliferation. The thiosemicarbazone moiety present in this compound is known to exhibit anticancer activity, potentially making it a candidate for drug development in oncology .
Anti-HIV Properties
Research has indicated that thiosemicarbazones, which are part of the compound’s structure, show promise in anti-HIV treatments. They can inhibit the replication of the virus and may serve as a basis for developing new antiretroviral drugs .
Anticonvulsant Effects
The benzimidazole nucleus is recognized for its anticonvulsant effects. Compounds with this structure can be used to manage seizures and are being explored for their potential in treating epilepsy .
Antimalarial Applications
Thiosemicarbazones have antimalarial properties, and their incorporation into benzimidazole derivatives could lead to the development of new antimalarial agents. This is particularly important in the search for treatments against drug-resistant strains of malaria .
Anti-inflammatory Uses
The compound’s structure suggests it may have anti-inflammatory uses. Benzimidazole derivatives can modulate the body’s inflammatory response, which is beneficial in treating various chronic inflammatory diseases .
Enzymatic Inhibition
Benzimidazole compounds are known to act as enzyme inhibitors. They can bind to enzymes and inhibit their activity, which is a valuable trait in the design of drugs for conditions like hypertension and other cardiovascular diseases .
Safety and Hazards
特性
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanyl)cyclohexan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S.2ClH/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13;;/h1-4,9-10H,5-8,14H2,(H,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATDRDIKEMUMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)SC2=NC3=CC=CC=C3N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

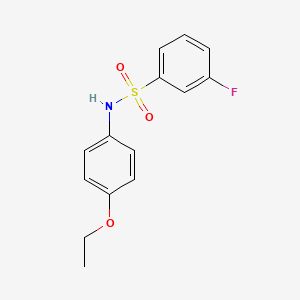
![N-[[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2951613.png)
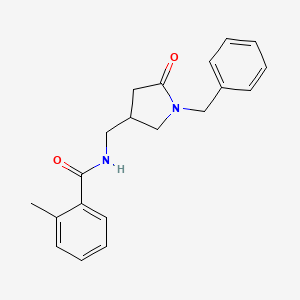
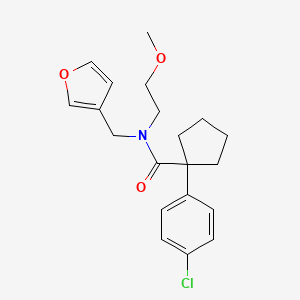



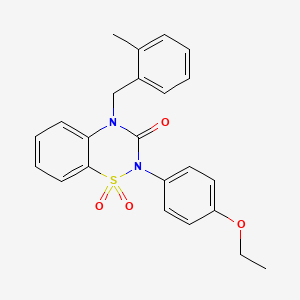
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2951625.png)
![(2E)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2951628.png)
![3-(4-chlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951629.png)
![2-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2951632.png)

![N-(2-methyl-2-(thiophen-3-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2951635.png)